molecular formula C11H19N3 B13616934 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13616934
M. Wt: 193.29 g/mol
InChI Key: PYCZOTLPQGFPOA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with cyclopropylmethyl, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The cyclopropylmethyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
  • 3-(Cyclopropylmethyl)-1-methyl-4-butyl-1h-pyrazol-5-amine

Uniqueness

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3

InChI Key

PYCZOTLPQGFPOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CC2CC2)C)N

Origin of Product

United States

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